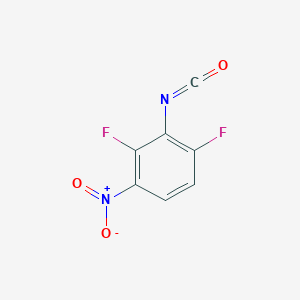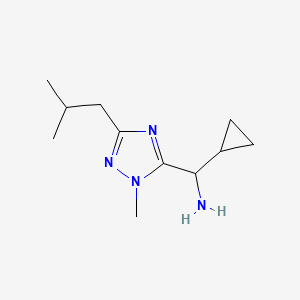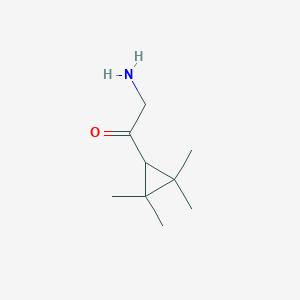
(2R)-1-(adamantan-1-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(adamantan-1-yl)propan-2-amine is a chiral amine compound characterized by the presence of an adamantane group attached to a propan-2-amine backbone The adamantane structure is a tricyclic hydrocarbon known for its rigidity and stability, which imparts unique properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(adamantan-1-yl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with adamantane, which is commercially available.
Functionalization: Adamantane is first functionalized to introduce a suitable leaving group, such as a halide (e.g., bromine or chlorine), through halogenation reactions.
Nucleophilic Substitution: The halogenated adamantane undergoes a nucleophilic substitution reaction with a chiral amine, such as ®-2-aminopropane, under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of reaction temperature and pressure to achieve optimal results.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-1-(adamantan-1-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the amine to other functional groups, such as alcohols.
Substitution: The compound can participate in substitution reactions, where the adamantane group or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of new substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(2R)-1-(adamantan-1-yl)propan-2-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and rigidity.
Mecanismo De Acción
The mechanism of action of (2R)-1-(adamantan-1-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The adamantane group imparts rigidity and stability to the compound, allowing it to interact with biological targets effectively. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity and function.
Comparación Con Compuestos Similares
(2S)-1-(adamantan-1-yl)propan-2-amine: The enantiomer of the compound with similar properties but different stereochemistry.
1-(adamantan-1-yl)ethanamine: A related compound with a shorter carbon chain.
1-(adamantan-1-yl)methanamine: Another related compound with a single carbon chain.
Uniqueness: (2R)-1-(adamantan-1-yl)propan-2-amine is unique due to its specific stereochemistry and the presence of the adamantane group, which imparts distinct physical and chemical properties. Its rigidity and stability make it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C13H23N |
|---|---|
Peso molecular |
193.33 g/mol |
Nombre IUPAC |
(2R)-1-(1-adamantyl)propan-2-amine |
InChI |
InChI=1S/C13H23N/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h9-12H,2-8,14H2,1H3/t9-,10?,11?,12?,13?/m1/s1 |
Clave InChI |
IZRZEBNCIWGCDK-HIVKSXORSA-N |
SMILES isomérico |
C[C@H](CC12CC3CC(C1)CC(C3)C2)N |
SMILES canónico |
CC(CC12CC3CC(C1)CC(C3)C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


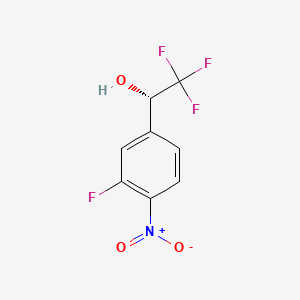

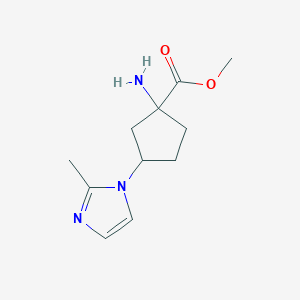
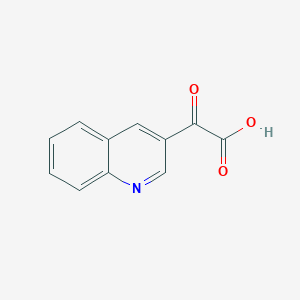


![Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B15309823.png)

